3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that features a cyclopropyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylcyclopropylamine with 1,4-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
- 3-(2-Propylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
- 3-(2-Butylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
Uniqueness
3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of the ethylcyclopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-(2-ethylcyclopropyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-4-7-5-8(7)9-6(2)10(11)13(3)12-9/h7-8H,4-5,11H2,1-3H3 |
InChI Key |
MGGJAYVAOOSBSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1C2=NN(C(=C2C)N)C |
Origin of Product |
United States |
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